Rose bengal,methyl ester

Descripción general

Descripción

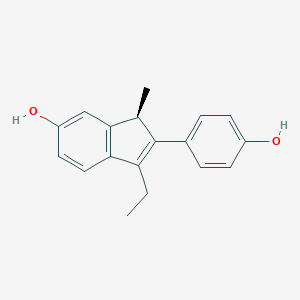

Rose Bengal, methyl ester, is a derivative of Rose Bengal, a stain that belongs to the class of organic compounds called xanthenes . Its sodium salt is commonly used in eye drops to stain damaged conjunctival and corneal cells and thereby identify damage to the eye . It is also used as a photosensitizer in visible light-mediated alkylation of indoles with nitroalkenes .

Synthesis Analysis

Rose Bengal has been extensively employed in organic chemistry over the last few years . In visible light-mediated reactions, this photoredox catalyst operates through multiple pathways and has the ability to provide distinctly different and valuable results . A novel and facile visible-light-mediated alkylation of indoles and nitroalkenes has been developed . In this protocol, rose bengal acts as a photosensitizer, and environmentally benign water was used as the green and efficient reaction medium .Molecular Structure Analysis

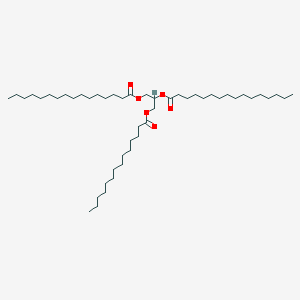

The Rose Bengal, methyl ester molecule contains a total of 47 bond(s) . The molecular formula is C22H8Cl4I4O5 . More detailed information about the molecular structure can be found in the referenced sources .Chemical Reactions Analysis

Rose Bengal has been used as a photocatalyst in visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes . Indoles reacted smoothly with nitroalkenes under the irradiation of visible light and generated corresponding 3- (2-nitroalkyl)indoles in moderate to good yields (up to 87%) .Aplicaciones Científicas De Investigación

Fluorescence Diagnosis and Photodynamic Therapy of Tumors : Rose bengal, methyl ester, enhances fluorescence diagnosis and photodynamic therapy of tumors by acting as a fluorogenic substrate (Bottiroli et al., 1997).

Estimation of Isomerization Constants : Its pK values are useful in estimating the isomerization constants of lactonic and quinonoid tautomeric structures (Amat-Guerri et al., 1990).

Synthesis of New Compounds : Selective esterification of purified Rose Bengal can produce mixtures of monomethyl ether, dimethyl ether, and methyl ester, useful in synthesizing new compounds (Amat-Guerri et al., 1990).

Antimicrobial Photodynamic Therapy : It's used in antimicrobial photodynamic therapy targeting Enterococcus faecalis bacteria in both planktonic and biofilm forms (Li et al., 2020).

Visible Light Photocatalysis : As an organic dye, Rose bengal is used as a visible light photocatalyst in α-oxyamination reactions to synthesize challenging compounds (Liu et al., 2010).

Dye Sensitizers for Photooxidation : Rose bengal derivatives serve as dye sensitizers in photooxidation studies (Lamberts & Neckers, 1984).

Ocular Surface Disease Assessment : It helps in assessing damage of the ocular surface epithelium in ocular surface disease (Argüeso et al., 2006).

Photoreduction of Water : Rose Bengal sensitizes the photoreduction of water in aqueous ethanol solution, indicating its role in photosynthesis (Mills et al., 1986).

Therapeutic Applications : It holds therapeutic potential as a sono-photosensitizer drug for sono-photodynamic therapy and is approved as an ocular diagnostic stain (Demartis et al., 2021).

Environmental Applications : A method for removing the highly toxic Rose Bengal dye using bottom ash as an adsorbent was developed, achieving significant dye recovery (Gupta et al., 2012).

Mecanismo De Acción

Rose Bengal stains both the nuclei and cell walls of dead or degenerated epithelial cells of the cornea and conjunctiva, and stain the mucus of the precorneal tear film . It is proposed that the staining ability of rose bengal is dependent on the status of tear film protection rather than cell viability .

Safety and Hazards

Direcciones Futuras

Rose Bengal’s visible light harnessing ability has been extensively employed in organic chemistry over the last few years . The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Therefore, the future directions of Rose Bengal, methyl ester could involve further exploration of its photocatalytic properties and potential applications in organic synthesis.

Propiedades

IUPAC Name |

4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3',6'-dimethoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H8Cl4I4O5/c1-32-19-7(27)3-5-17(15(19)29)34-18-6(4-8(28)20(33-2)16(18)30)22(5)10-9(21(31)35-22)11(23)13(25)14(26)12(10)24/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZROOYRYVRPQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)OC)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H8Cl4I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1001.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rose bengal,methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)

![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)

![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)